Chemical structure and properties of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
Whitepaper: tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate in Targeted Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is par...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate (CAS: 2940959-14-6) has emerged as a highly versatile, privileged scaffold [1]. Serving as a stable, Boc-protected precursor, it provides direct access to the (1-methyl-1H-indazol-6-yl)methanamine moiety—a critical bioisostere used extensively in the design of kinase inhibitors, receptor antagonists, and novel targeted therapeutics.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical structural chemistry and practical, bench-level execution. This document details the physicochemical rationale behind the scaffold, field-proven synthetic workflows, and the mechanistic causality of its behavior in drug design.
Structural Rationale & Physicochemical Profiling
The utility of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate lies in its tripartite structure: the N1-methylated indazole core , the C6-methylene linker , and the acid-labile Boc protecting group .
The N1-Methyl Indazole Core: Eliminating Tautomeric Ambiguity
Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-indazole counterparts. In biological systems, this tautomerization complicates Structure-Activity Relationship (SAR) models, as the molecule can present different hydrogen-bonding faces to a target protein.
By introducing a methyl group at the N1 position, the scaffold is permanently locked into the 1H-tautomer. This structural rigidity ensures that the N2 nitrogen functions exclusively as a predictable hydrogen-bond acceptor, a feature highly sought after for anchoring molecules to the hinge region of protein kinases [2]. Furthermore, the indazole ring serves as an excellent bioisosteric replacement for indole, benzimidazole, and even catechol moieties, often improving metabolic stability against oxidative degradation[3].
Quantitative Data Summary
Table 1: Physicochemical Properties of the Protected Building Block
Table 2: Properties of the Deprotected Active Amine [4]
Property
Value / Description
Chemical Name
(1-Methyl-1H-indazol-6-yl)methanamine
CAS Registry Number
267413-31-0
Molecular Formula
C9H11N3
Monoisotopic Mass
161.09529 Da
| Predicted XlogP | 1.0 |
Mechanistic Role in Kinase Inhibitor Design
When integrated into a drug candidate, the 1-methylindazole core frequently interacts with the ATP-binding pocket of kinases. The C6-methanamine vector is specifically angled to extend out of the binding pocket toward the solvent-exposed region, allowing for the attachment of solubilizing groups or larger macrocyclic ring closures without sterically clashing with the kinase hinge.
Caption: Pharmacophore model illustrating the binding causality of the 1-methylindazole scaffold.
Experimental Protocols: A Self-Validating System
To utilize this building block, the Boc group must be cleanly removed to expose the primary amine for subsequent coupling reactions (e.g., amide bond formation or reductive amination).
Causality in Reagent Selection: HCl/Dioxane vs. TFA
While Trifluoroacetic acid (TFA) is a common deprotection reagent, it generates a trifluoroacetate salt. This salt is often highly hygroscopic and can complicate downstream basic coupling steps if not rigorously neutralized. Furthermore, residual TFA can introduce unwanted fluorine signals in 19F-NMR characterization.
Expert Recommendation: Utilizing 4M HCl in Dioxane is vastly superior for this specific substrate. The resulting hydrochloride salt is non-hygroscopic, precipitates cleanly out of the reaction mixture, and can be isolated via simple filtration, bypassing the need for aqueous workup or chromatography.
Protocol 1: Boc-Deprotection to Yield the Hydrochloride Salt
Objective: Cleave the Boc group to isolate (1-methyl-1H-indazol-6-yl)methanamine hydrochloride.
Preparation: Charge a flame-dried round-bottom flask with tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate (1.0 eq, e.g., 2.61 g, 10 mmol).
Solvation: Suspend the starting material in anhydrous dichloromethane (DCM, 15 mL). Stir at 0 °C under an inert nitrogen atmosphere.
Acidic Cleavage: Dropwise, add 4M HCl in Dioxane (10 eq, 25 mL). The reaction is entropy-driven, releasing CO2 and isobutylene gas.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (high Rf) will disappear, and a baseline spot (the amine salt) will form.
Isolation: As the reaction progresses, a white precipitate will form. Add diethyl ether (20 mL) to force complete precipitation.
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities.
Drying: Dry the white solid under high vacuum to afford (1-methyl-1H-indazol-6-yl)methanamine hydrochloride in near-quantitative yield.
Caption: Workflow and mechanism for the anhydrous Boc-deprotection of the indazole building block.
Objective: Couple the newly synthesized amine salt with a target carboxylic acid.
Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester.
Neutralization & Coupling: Add the (1-methyl-1H-indazol-6-yl)methanamine hydrochloride salt (1.1 eq) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: 3.0 equivalents of DIPEA are strictly required—one to neutralize the HCl salt, and two to drive the basic coupling mechanism.
Completion: Stir for 2 hours. Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate for purification.
Conclusion
tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate is not merely a structural placeholder; it is a highly engineered chemical tool. By locking the indazole tautomer via N1-methylation and providing a clean, high-yielding deprotection pathway via the C6-Boc-amine, it allows medicinal chemists to reliably install a privileged bioisostere into complex drug architectures. Adhering to the anhydrous HCl/Dioxane protocols outlined above ensures maximum yield and prevents downstream catalytic poisoning, safeguarding the integrity of the drug development pipeline.
References
Marfat, A. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds (U.S. Patent No. 6,391,872 B1). U.S. Patent and Trademark Office.
PubChemLite. (n.d.). (1-methyl-1h-indazol-6-yl)methanamine (C9H11N3). Université du Luxembourg. Retrieved March 25, 2026, from [Link]
Exploratory
Molecular weight and exact mass of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight and exact mass of the compound tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate, a molecule of interest in pharmaceutical research and development. Understanding these fundamental chemical properties is crucial for accurate compound characterization, analytical method development, and interpretation of mass spectrometry data.
Introduction to the Compound
tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is a chemical compound with the molecular formula C14H19N3O2[1]. Its structure incorporates a protected amine in the form of a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity during the construction of more complex molecules. The core of the molecule is a 1-methylindazole ring system, a bicyclic aromatic structure that is a key feature in many biologically active compounds.
The precise determination of its mass is fundamental for its identification, purity assessment, and quantification in various experimental settings.
Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and it is critical to understand their distinct meanings, particularly in the context of mass spectrometry.
Molecular Weight (or Molar Mass)
Molecular weight represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The atomic weights used for this calculation are themselves weighted averages of the masses of the naturally occurring isotopes of each element. This value is typically expressed in grams per mole ( g/mol ). For instance, the atomic weight of carbon is approximately 12.011 u, reflecting the natural abundance of its isotopes, primarily ¹²C and ¹³C.
Exact Mass (or Monoisotopic Mass)
In contrast, exact mass is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element. This value is of paramount importance in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences. The exact mass is typically expressed in Daltons (Da). For example, the exact mass of the most abundant isotope of carbon, ¹²C, is defined as exactly 12.000000 Da.
The distinction is crucial: molecular weight is an average value for a population of molecules, while exact mass refers to a specific isotopic composition.
Physicochemical Properties of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
A clear understanding of the molecular formula is the prerequisite for calculating both the molecular weight and the exact mass.
Molecular Formula
The molecular formula for tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate has been identified as: C14H19N3O2 [1].
This formula indicates that each molecule is composed of:
14 Carbon atoms
19 Hydrogen atoms
3 Nitrogen atoms
2 Oxygen atoms
Chemical Structure
The structural arrangement of these atoms is critical to the molecule's chemical properties and biological activity.
Figure 1: Chemical structure of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate.
Calculation Protocols
The following sections detail the step-by-step calculations for both the molecular weight and the exact mass of the title compound.
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
(14 x 12.011) + (19 x 1.008) + (3 x 14.007) + (2 x 15.999) = 261.325 g/mol
Exact Mass Calculation
The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. These values are sourced from the National Institute of Standards and Technology (NIST).
Exact Masses of the Most Abundant Isotopes:
¹²C: 12.000000 Da
¹H: 1.007825 Da
¹⁴N: 14.003074 Da
¹⁶O: 15.994915 Da
Calculation:
(14 x 12.000000) + (19 x 1.007825) + (3 x 14.003074) + (2 x 15.994915) = 261.147727 Da
Summary of Mass Data
The calculated values for the molecular weight and exact mass of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate are summarized in the table below for easy reference.
Parameter
Value
Units
Molecular Formula
C14H19N3O2
Molecular Weight
261.325
g/mol
Exact Mass
261.147727
Da
Practical Implications in Research and Development
The distinction between molecular weight and exact mass has significant practical implications:
Stoichiometric Calculations: For preparing solutions of a specific molarity or for calculating reaction yields, the molecular weight is the appropriate value to use, as it reflects the average mass of the compound as it is weighed out.
High-Resolution Mass Spectrometry (HRMS): In HRMS analysis, which is a cornerstone of modern drug discovery and development for compound identification and structural elucidation, the experimentally determined mass is compared against the calculated exact mass . The high accuracy of this technique allows for the unambiguous determination of the elemental composition of a molecule.
Impurity Profiling: HRMS can be used to identify and quantify impurities in a sample. By comparing the measured exact masses of unknown peaks to a database of potential impurities, their elemental compositions can be determined, aiding in their identification.
Conclusion
A precise understanding and correct application of both molecular weight and exact mass are fundamental for scientists working in chemical synthesis, drug discovery, and analytical chemistry. For tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate, the molecular weight of 261.325 g/mol is essential for routine laboratory work, while its exact mass of 261.147727 Da is indispensable for its characterization by high-resolution mass spectrometry. This guide provides the foundational data and the conceptual framework necessary for the accurate handling and analysis of this compound.
References
Angene International Limited. TERT-BUTYL N-[(1-METHYLINDAZOL-6-YL)METHYL]CARBAMATE. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Element Summary for Nitrogen, N. PubChem. Available at: [Link]
Royal Society of Chemistry. Periodic Table - Hydrogen. Available at: [Link]
Thermal Profiling of tert-Butyl N-[(1-methylindazol-6-YL)methyl]carbamate: Phase Transitions and Degradation Kinetics
Executive Summary In modern drug discovery, functionalized indazoles serve as privileged scaffolds for designing highly selective kinase inhibitors and epigenetic modulators, such as PRMT5 inhibitors and BCL6 ligand-dire...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, functionalized indazoles serve as privileged scaffolds for designing highly selective kinase inhibitors and epigenetic modulators, such as PRMT5 inhibitors and BCL6 ligand-directed degraders (1[1], 2[2]). tert-Butyl N-[(1-methylindazol-6-YL)methyl]carbamate (CAS: 2940959-14-6; Molecular Formula: C₁₄H₁₉N₃O₂) is a critical synthetic intermediate in these pathways.
Understanding the thermal properties—specifically the melting point (MP) and boiling point (BP)—of this Boc-protected amine is essential for optimizing downstream purification, storage, and reaction conditions. However, analyzing the boiling point of this compound presents a unique thermodynamic challenge: the inherent thermal lability of the tert-butoxycarbonyl (Boc) protecting group prevents the compound from reaching a true boiling point at atmospheric pressure without undergoing severe chemical decomposition.
This whitepaper provides an in-depth physicochemical analysis of the compound, detailing the causality behind its thermal behavior, predicting its phase transition metrics, and outlining the self-validating analytical protocols required to measure them empirically.
Physicochemical Profiling & Phase Transitions
Melting Point Dynamics (Solid-State Characterization)
The melting point of a compound is dictated by the strength of its intermolecular forces (crystal lattice energy). For tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate, the solid-state structure is governed by two primary forces:
π−π
Stacking: The rigid, aromatic 1-methylindazole core facilitates planar stacking between adjacent molecules.
Hydrogen Bonding: The carbamate moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
Because of these strong intermolecular interactions, Boc-protected indazole methanamines reliably present as crystalline solids at room temperature. Based on structural analogs, the endothermic melting transition for this specific intermediate is predicted to occur in the 80 °C to 120 °C range.
The Boiling Point Fallacy: Thermal Lability of the Boc Group
In organic synthesis, the Boc group is prized for its stability against nucleophiles and bases, but it is highly sensitive to acids and thermal stress. Attempting to determine the boiling point of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate at standard atmospheric pressure (1 atm) will fail because the molecule will degrade before it vaporizes.
When heated above 150 °C, the Boc carbamate undergoes a thermally induced syn-elimination (or auto-catalyzed fragmentation). The protective group decomposes into isobutylene gas and carbon dioxide, leaving behind the free base, 1-methylindazol-6-ylmethanamine (3[3], 4[4]). Consequently, a "boiling point" is not a valid physicochemical parameter for this compound unless measured under extreme high vacuum (e.g., <0.1 Torr) to artificially lower the boiling point below the decomposition threshold.
Figure 1: Thermal decomposition pathway of the tert-butoxycarbonyl (Boc) protecting group.
Quantitative Data Summary
To aid researchers in handling and characterizing this intermediate, the following table synthesizes the theoretical and predicted thermal properties based on its molecular weight (261.32 g/mol ) and functional group thermodynamics.
To empirically validate the thermal properties of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate without falling victim to analytical artifacts, laboratories must utilize a dual-instrument approach: Differential Scanning Calorimetry (DSC) for the melting point and Thermogravimetric Analysis (TGA) for the decomposition profile.
Figure 2: Analytical workflow for determining the thermal properties of Boc-protected indazole derivatives.
Differential Scanning Calorimetry (DSC) for Melting Point
Objective: Accurately measure the endothermic melting transition while avoiding overlap with thermal degradation.
Self-Validating Protocol:
Calibration: Calibrate the DSC instrument using high-purity Indium (MP: 156.6 °C) to ensure baseline thermodynamic accuracy.
Sample Preparation: Weigh exactly 2.0 – 3.0 mg of the compound into an aluminum pan. Causality: Using a small mass prevents thermal gradients within the sample, which can artificially broaden the melting peak.
Crimping: Seal the pan with a pinhole lid. Causality: The pinhole allows any trace volatile impurities (e.g., residual crystallization solvents) to escape without building pressure, ensuring the endotherm observed is purely the phase transition.
Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the indazole core.
Thermal Ramp: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 140 °C. Causality: A 10 °C/min rate balances resolution and sensitivity. Heating past 140 °C risks triggering the exothermic/endothermic noise of Boc decomposition, which will convolute the thermogram.
Data Analysis: Record the extrapolated onset temperature (
Tonset
) as the true melting point, rather than the peak maximum, as
Tonset
is independent of sample mass.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Objective: Determine the thermal stability limit (pseudo-boiling point) and validate the structural identity via stoichiometric mass loss.
Self-Validating Protocol:
Taring: Tare a clean platinum or alumina TGA crucible.
Sample Loading: Load 5.0 – 10.0 mg of the compound.
Atmosphere Control: Purge with Nitrogen (N₂) at 50 mL/min. Causality: If performed in air, the oxidative combustion of the carbon skeleton would mask the specific stoichiometric mass loss of the Boc group.
Heating Profile: Heat from 25 °C to 300 °C at 10 °C/min.
Kinetic Validation: Monitor the first derivative of the mass loss curve (DTG). A sharp peak should emerge between 150 °C and 202 °C.
Stoichiometric Verification: Calculate the step-change in mass. The cleavage of the Boc group releases isobutylene (56.11 g/mol ) and CO₂ (44.01 g/mol ). For a compound with a molecular weight of 261.32 g/mol , the theoretical mass loss is exactly 38.31% . If the TGA registers a ~38% mass drop, the structural integrity of the Boc-protected amine is empirically validated.
References
Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives
National Institutes of Health (NIH).
URL:[Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow
Organic Process Research & Development, ACS Publications.
URL:[Link]
Mechanism of action for indazole derivatives in pharmaceutical research
An In-Depth Technical Guide to the Mechanisms of Action for Indazole Derivatives in Pharmaceutical Research Introduction: The Indazole Nucleus as a Privileged Scaffold The indazole ring system, a bicyclic heterocycle com...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanisms of Action for Indazole Derivatives in Pharmaceutical Research
Introduction: The Indazole Nucleus as a Privileged Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics. Indazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, contraceptive, and neuromodulatory effects.
This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of activities. As a Senior Application Scientist, the goal is to provide a deep, mechanistic understanding of how these molecules function at the molecular level. We will explore the key signaling pathways they modulate, the rationale behind the experimental assays used to validate their action, and the structure-activity relationships that govern their potency and selectivity. This document is structured not by a rigid template, but by the primary mechanisms through which indazole derivatives exert their therapeutic effects.
Inhibition of Protein Kinases: A Dominant Anti-Cancer Strategy
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.
Anti-Angiogenesis via Multi-Targeted Tyrosine Kinase Inhibition
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Key mediators of this process are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Several FDA-approved indazole derivatives, including Axitinib and Pazopanib, function by inhibiting these receptor tyrosine kinases (RTKs).
Mechanism of Action:
Axitinib and Pazopanib are competitive inhibitors of the ATP-binding pocket within the catalytic domain of VEGFRs, PDGFRs, and other related kinases like c-KIT. By blocking the binding of ATP, these drugs prevent the autophosphorylation and subsequent activation of the receptor. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. The net result is a potent anti-angiogenic effect that starves the tumor of essential nutrients and oxygen. Axitinib is noted for its high potency and selectivity, inhibiting VEGFRs at nanomolar concentrations.
Data Presentation: Kinase Inhibitory Profiles
Compound
Target Kinase
IC₅₀ (nM)
Reference
Axitinib
VEGFR-1
0.1
VEGFR-2
0.2
VEGFR-3
0.1-0.3
PDGFRβ
1.6
c-KIT
1.7
Pazopanib
VEGFR-1
10
VEGFR-2
30
VEGFR-3
47
PDGFRα/β
84 / 74
c-KIT
74
Signaling Pathway Visualization:
Caption: Inhibition of VEGFR signaling by indazole derivatives Axitinib and Pazopanib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a self-validating system to determine the inhibitory constant (Ki) of a compound against a specific kinase. The principle is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled antibody (donor) and a fluorescently labeled kinase tracer (acceptor).
Reagent Preparation:
Prepare a 4X kinase/antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration of kinase should be in the low nanomolar range (e.g., 5 nM).
Prepare a 4X Eu-anti-tag antibody solution specific to the kinase (e.g., Anti-His).
Prepare a 4X Alexa Fluor™ 647-labeled kinase tracer solution. The tracer is a small molecule that binds to the ATP pocket.
Prepare serial dilutions of the indazole test compound (e.g., Axitinib) in DMSO, then dilute into the kinase buffer to create a 2X solution.
Assay Procedure (384-well plate):
Add 5 µL of the 2X test compound solution or vehicle control (DMSO in buffer) to the wells.
Add 5 µL of the 4X Kinase/Antibody solution to all wells.
Add 5 µL of the 4X Tracer solution to all wells.
Incubate at room temperature for 60 minutes, protected from light.
Data Acquisition:
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
Calculate the Emission Ratio (665 nm / 615 nm).
Causality and Validation:
Mechanism: A potent inhibitor will bind to the kinase's ATP pocket, displacing the fluorescent tracer. This increases the distance between the donor (antibody on the kinase) and the acceptor (tracer), leading to a decrease in the TR-FRET signal (lower emission ratio).
Self-Validation: The assay includes positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimal FRET). The dose-response curve generated allows for the calculation of an IC₅₀ value, which can be converted to a Ki using the Cheng-Prusoff equation, providing a quantitative measure of binding affinity.
Synthetic Lethality via PARP Inhibition
Synthetic lethality is a therapeutic strategy that exploits a cancer cell's specific genetic vulnerabilities. This approach is exemplified by the indazole derivative Niraparib , an inhibitor of Poly (ADP-ribose) polymerase (PARP).
Mechanism of Action:
PARP enzymes (primarily PARP1 and PARP2) are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair pathway. When PARP is inhibited by Niraparib, these normally benign SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In healthy cells, DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells are unable to repair the DSBs generated by PARP inhibition, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells is the essence of synthetic lethality. A key aspect of Niraparib's mechanism is "PARP trapping," where the inhibitor not only blocks enzymatic activity but also stabilizes the PARP enzyme on the DNA, creating a cytotoxic lesion that further enhances its effect.
Signaling Pathway Visualization:
Caption: Mechanism of synthetic lethality induced by Niraparib in BRCA-deficient cells.
Chaperone & Elongation Factor Inhibition: A Novel Contraceptive Approach
The indazole derivative Gamendazole represents a paradigm shift, targeting proteins essential for spermatogenesis to induce reversible male infertility. Its mechanism does not involve hormonal pathways but rather the disruption of cellular machinery within the testes.
Mechanism of Action:
Gamendazole's primary targets are Heat Shock Protein 90 Beta (HSP90β) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.
HSP90β Inhibition: HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins. By binding to HSP90β, Gamendazole inhibits its chaperone activity, leading to the degradation of client proteins like AKT1, which is vital for maintaining the integrity of Sertoli cell-spermatid junctions (apical ectoplasmic specializations).
EEF1A1 Interaction: EEF1A1 is a canonical protein synthesis factor that also plays a crucial role in bundling the actin cytoskeleton. Gamendazole's interaction with EEF1A1 is thought to disrupt the actin network that anchors spermatids to Sertoli cells.
This dual-pronged attack on the structural and signaling integrity of the Sertoli cell-spermatid adhesion complexes leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility.
Signaling Pathway Visualization:
Caption: Gamendazole targets HSP90β and EEF1A1, disrupting Sertoli cell junctions.
Experimental Protocol: HSP90 Client Protein Degradation Assay (Western Blot)
This protocol validates Gamendazole's mechanism by observing the degradation of a known HSP90 client protein.
Cell Culture and Treatment:
Culture a relevant cell line (e.g., MCF-7 breast cancer cells, which are sensitive to HSP90 inhibition, or primary Sertoli cells) to ~80% confluency.
Treat cells with varying concentrations of Gamendazole (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 24 hours). Include a positive control HSP90 inhibitor like Geldanamycin.
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody against an HSP90 client protein (e.g., anti-AKT1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
Data Acquisition and Interpretation:
Image the blot using a chemiluminescence detector.
Causality and Validation: If Gamendazole inhibits HSP90, client proteins like AKT1 will be destabilized and degraded by the proteasome. This will appear as a dose-dependent decrease in the intensity of the AKT1 band relative to the loading control. This directly validates the proposed mechanism of action.
Modulation of Inflammatory Pathways
Chronic inflammation underlies numerous diseases. Certain indazole derivatives exhibit potent anti-inflammatory activity by targeting key enzymes and signaling molecules in the inflammatory cascade.
Mechanism of Action:
The primary anti-inflammatory mechanism for many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds reduce prostaglandin synthesis.
Furthermore, some derivatives can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and may also possess free-radical scavenging properties, further mitigating the inflammatory response.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a direct measure of a compound's ability to inhibit the enzymatic activity of COX-2.
Reagent Preparation:
Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Prepare a solution of Arachidonic Acid (substrate) in ethanol.
Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
Prepare serial dilutions of the indazole test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Assay Procedure:
In a 96-well plate, add the enzyme buffer, heme cofactor, and the test compound or control.
Add the COX-2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding the arachidonic acid substrate.
Immediately add the colorimetric probe (TMPD).
Data Acquisition and Interpretation:
Measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.
Causality and Validation: The peroxidase activity of COX-2 oxidizes the TMPD probe, causing a color change. An effective inhibitor will block the initial cyclooxygenase step, preventing the generation of the prostaglandin intermediate (PGG₂) needed for the peroxidase reaction. This results in a lower rate of color development. The IC₅₀ can be calculated from the dose-response curve, providing a direct and quantifiable measure of COX-2 inhibition.
Cannabinoid Receptor Modulation
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a critical regulator of pain, appetite, and immune function. Indazole derivatives have emerged as a versatile class of synthetic cannabinoid receptor modulators.
Mechanism of Action:
Indazole-based compounds can act as agonists or partial agonists at CB1 and CB2 receptors. The structure of these derivatives, particularly the substituents on the indazole core and the side chain, determines their affinity and efficacy at each receptor subtype. For example, some derivatives are designed as peripherally restricted partial agonists. The goal of such a design is to achieve therapeutic effects like analgesia (mediated by peripheral CB1 receptors) without the psychoactive side effects associated with activating CB1 receptors in the central nervous system. This selectivity offers a promising avenue for treating pain and inflammatory conditions.
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol determines the affinity (Ki) of a compound for the CB1 or CB2 receptor using a competitive radioligand binding assay.
Membrane Preparation:
Use cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
Assay Procedure:
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a known radioligand with high affinity for the target receptor (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled indazole test compound.
Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through.
Wash the filters rapidly with ice-cold binding buffer.
Data Acquisition and Interpretation:
Allow the filters to dry, then add scintillation cocktail to each well.
Quantify the amount of bound radioligand using a scintillation counter.
Causality and Validation: The test compound will compete with the radioligand for binding to the receptor. A higher concentration of the test compound will result in less radioligand being bound, and therefore a lower radioactive signal. Data are used to generate a competition curve, from which the IC₅₀ is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a precise measure of the compound's binding affinity for the receptor.
Conclusion and Future Perspectives
The indazole scaffold is a testament to the power of privileged structures in drug discovery. Its versatility allows it to be tailored to inhibit protein kinases, modulate chaperone proteins, curb inflammatory enzymes, and interact with G-protein coupled receptors. The diverse mechanisms detailed in this guide—from the anti-angiogenic and synthetic lethal strategies in oncology to novel approaches in contraception and inflammation—underscore the remarkable chemical tractability of this core.
Future research will undoubtedly continue to exploit this scaffold. The development of highly selective inhibitors for other kinase families, the design of covalent inhibitors for enhanced potency and duration of action, and the exploration of indazole derivatives as allosteric modulators represent exciting frontiers. As our understanding of complex disease biology deepens, the indazole nucleus will remain an invaluable tool in the armamentarium of medicinal chemists and pharmacologists, paving the way for the next generation of targeted therapies.
References
Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). ijrps.com. Retrieved March 25, 2026, from [Link]
Gamendazole - Grokipedia. (n.d.). Retrieved March 25, 2026, from [Link]
Pazopanib - Wikipedia. (2024, March 19). Retrieved March 25, 2026, from [Link]
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Axitinib - Wikipedia. (2024, January 26). Retrieved March 25, 2026, from [Link]
Sonpavde, G., et al. (2012). Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clinical Medicine Insights: Oncology, 6, CMO.S8003.
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pazopanibhydrochloride - Liv Hospital. (n.d.). Retrieved March 25, 2026, from [Link]
Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
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Berek, J. S., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 149(1), 225-233.
Zivi, A., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma. Current Clinical Pharmacology, 7(3), 194-201.
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Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7545.
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17091-17101.
Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Biology of Reproduction, 78(6), 1139-1152.
EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents. (n.d.).
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Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Biology of Reproduction, 78(6), 1139-1152.
Wang, T., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry, 149, 107391.
Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782.
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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Rivera-Piza, A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1876.
Protocols & Analytical Methods
Method
Applications of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate as a pharmaceutical intermediate
Executive Summary & Chemical Profile In modern medicinal chemistry, the indazole ring serves as a privileged scaffold due to its bioisosteric relationship with indole and its ability to act as a versatile hydrogen bond d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
In modern medicinal chemistry, the indazole ring serves as a privileged scaffold due to its bioisosteric relationship with indole and its ability to act as a versatile hydrogen bond donor/acceptor. tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate is a highly specialized pharmaceutical intermediate designed to streamline the synthesis of targeted therapies, including kinase inhibitors and epigenetic modulators.
By strategically protecting the highly reactive primary amine with a tert-butyloxycarbonyl (Boc) group and locking the indazole tautomerism via N1-methylation, this intermediate provides exceptional stability and predictability during complex multi-step active pharmaceutical ingredient (API) synthesis.
Structural Rationale and Mechanistic Utility
The architectural design of this intermediate is rooted in precise structure-activity relationship (SAR) principles:
N1-Methylation: Unsubstituted indazoles exhibit annular tautomerism, shifting between 1H and 2H states. Methylation at the N1 position permanently locks the scaffold into the 1H-tautomer. This structural rigidity is critical for maintaining predictable hydrogen-bonding interactions within the active sites of target proteins, such as the hinge region of kinases or the catalytic pocket of histone demethylases ().
6-Position Methylene Linker: The inclusion of a methylene bridge (–CH₂–) between the indazole core and the amine provides essential rotational flexibility. This allows the subsequently attached pharmacophore to adopt optimal conformations for target engagement, overcoming the steric clashes often associated with direct aryl-amine linkages.
Orthogonal Boc Protection: The Boc group shields the primary amine from undesired N-alkylation, oxidation, or cross-coupling during upstream synthesis. It is highly stable under basic and nucleophilic conditions but can be rapidly cleaved under specific anhydrous acidic conditions.
Fig 1. Synthetic workflow from Boc-protected intermediate to targeted API.
Self-Validating Experimental Protocols
The following protocols detail the transformation of the intermediate into a functionalized API. Every step is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure scientific integrity and high-yield translation.
Protocol A: Orthogonal Boc-Deprotection
Objective: Quantitative removal of the Boc protecting group to yield (1-methyl-1H-indazol-6-yl)methanamine hydrochloride.
Causality & Design: Anhydrous acidic conditions (4M HCl in dioxane) are utilized rather than aqueous acids (like TFA/H₂O) to prevent hydrolytic side reactions. Dioxane stabilizes the HCl, and the resulting amine hydrochloride salt typically precipitates directly out of the reaction matrix. This thermodynamic driving force pushes the reaction to completion and allows for isolation via simple filtration, bypassing tedious chromatographic purification.
Step-by-Step Methodology:
Preparation: Suspend tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere at 0 °C.
Reagent Addition: Dropwise add 4M HCl in dioxane (5.0 eq). Mechanistic note: The 0 °C environment controls the initial exothermic cleavage and minimizes the trapping of the generated tert-butyl cation by the electron-rich indazole core.
Propagation: Remove the ice bath and stir the reaction mixture at ambient temperature (20–25 °C) for 2 hours.
In-Process Control (IPC) - Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The protocol is validated to proceed to isolation only when the starting material peak ([M+H]⁺ ≈ 262.1) is <1% and the free amine product peak ([M+H]⁺ ≈ 162.1) is dominant.
Isolation: Concentrate the suspension under reduced pressure to half its volume. Add cold diethyl ether (5 volumes) to fully precipitate the hydrochloride salt.
Filtration: Filter the solid, wash with cold diethyl ether (2 × 2 volumes), and dry under vacuum at 40 °C to a constant weight.
Protocol B: HATU-Mediated Amide Coupling for API Construction
Objective: Covalent attachment of the unmasked indazole-methanamine to a targeted pharmacophore (e.g., a functionalized carboxylic acid) to form an API, a method heavily utilized in the synthesis of histone demethylase inhibitors ().
Causality & Design: The coupling utilizes HATU and N,N-Diisopropylethylamine (DIPEA). HATU is selected over traditional EDC/HOBt systems for its ability to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation even with sterically hindered substrates. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the indazole-amine while efficiently neutralizing the amine hydrochloride salt.
Step-by-Step Methodology:
Activation: In a dry flask, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (8 volumes). Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.
Neutralization & Coupling: Add the (1-methyl-1H-indazol-6-yl)methanamine hydrochloride (1.0 eq) from Protocol A to the mixture, followed immediately by the dropwise addition of DIPEA (3.0 eq). Mechanistic note: 1.0 eq of DIPEA neutralizes the HCl salt, while the excess drives the coupling kinetics by maintaining an alkaline environment.
Propagation: Stir the reaction at room temperature for 3–4 hours.
In-Process Control (IPC) - Self-Validation: Analyze a quenched aliquot (water/acetonitrile) via HPLC. The reaction is complete when the active ester intermediate is fully consumed and the API product peak plateaus.
Workup: Quench the reaction by pouring it into ice-cold water (20 volumes). Extract the aqueous layer with ethyl acetate (3 × 10 volumes). Wash the combined organic layers sequentially with 5% LiCl aqueous solution (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude API via flash column chromatography (typically using a DCM/MeOH gradient).
Quantitative Process Metrics
The following table summarizes the expected quantitative data and quality control metrics for the workflows described above, based on standardized scale-up batches (100g scale).
Process Step
Reagents / Solvents
Reaction Time
Expected Yield
Purity (HPLC)
Key Mass Spec (m/z)
Boc Deprotection
4M HCl in Dioxane, DCM
2.0 hours
92 - 96%
> 98.5%
[M+H]⁺ = 162.1
Amide Coupling
HATU, DIPEA, DMF
3.5 hours
85 - 90%
> 97.0%
Target Dependent
Biological Application: Epigenetic and Kinase Modulation
Derivatives synthesized from tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate have shown profound efficacy in targeted oncology. A prominent application is the development of inhibitors targeting the Histone Demethylase JMJD3 (KDM6B) ().
By coupling the indazole intermediate to specific pyrimidine or pyridine scaffolds, the resulting APIs successfully enter the catalytic pocket of JMJD3. The N1-methylated indazole acts as a critical anchor, preventing the enzyme from demethylating the repressive H3K27me3 mark, thereby maintaining the suppression of oncogenic target genes.
Fig 2. Pharmacological mechanism of JMJD3 inhibition by indazole derivatives.
References
Quanticel Pharmaceuticals, Inc. (2014). Histone demethylase inhibitors (Patent No. WO2014089364A1).
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23000230, 1-Methyl-1H-indazole-6-methanamine. PubChem.[Link][1]
Quanticel Pharmaceuticals, Inc. (2015). Histone demethylase inhibitors (Patent No. WO2015200709A1). World Intellectual Property Organization.[2]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Divergent Cross-Coupling Strategies for tert-Butyl N-[(1-Methylindazol-6-yl)methyl]carbamate
Executive Summary & Chemical Logic
tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate (CAS: 2940959-14-6) is a highly versatile, privileged building block frequently utilized in the development of advanced therapeutics, including kinase inhibitors (e.g., TAK1) and Ligand-Directed Degraders (LDDs) like BCL6-760[1].
The molecular architecture of this scaffold offers two distinct, orthogonal vectors for functionalization:
The Indazole Core (C3 Position): The 1-methyl group locks the tautomeric state of the indazole, ensuring predictable regioselectivity. The C3 position is highly electron-rich, making it the primary site for electrophilic aromatic substitution (halogenation) or direct Palladium-catalyzed C–H activation[2].
The Boc-Protected Aminomethyl Group (C6 Position): The bulky tert-butoxycarbonyl (Boc) group serves a critical mechanistic purpose. It prevents the primary amine from poisoning palladium catalysts via stable off-cycle coordination and suppresses competitive N-arylation during C3-functionalization. Once the core is elaborated, the Boc group can be cleaved to reveal a nucleophilic primary amine for subsequent Buchwald-Hartwig amination or amide coupling.
Visualization of Divergent Workflows
Divergent Pd-catalyzed cross-coupling pathways for the functionalization of the indazole core.
Experimental Protocols & Mechanistic Causality
Workflow A: Direct C3 C–H Arylation (Atom-Economical Pathway)
Mechanistic Causality: Direct C–H activation bypasses the need for pre-functionalization (halogenation), improving atom economy. Palladium(II) acetate coordinates to the indazole, undergoing electrophilic palladation at the nucleophilic C3 position. The addition of 1,10-phenanthroline or utilizing a water/acetone solvent system accelerates the concerted metalation-deprotonation (CMD) step, stabilizing the Pd transition state while preventing catalyst aggregation[2].
Self-Validating Protocol:
Reaction Setup: Charge a Schlenk tube with tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Ag₂CO₃ (1.5 equiv)[2].
Solvent & Degassing: Suspend the mixture in a degassed solvent system of DMA or H₂O/Acetone (0.2 M). Degas via freeze-pump-thaw (3 cycles) to prevent oxidative quenching of the active Pd species.
Execution: Heat to 100 °C for 16 hours under an argon atmosphere.
Validation/QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 261.1) and the appearance of the [M+H]⁺ product peak confirms successful C–H insertion. A minor byproduct of aryl iodide homocoupling may appear but is easily separated during chromatography.
Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and Pd black, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Mechanistic Causality: For sterically hindered or highly electron-deficient aryl coupling partners, direct C–H activation often suffers from low yields. Pre-installing a bromide at C3 ensures rapid, irreversible oxidative addition by Pd(0). The Boc-protected amine is entirely stable to mild electrophilic bromination with NBS, preventing unwanted side reactions[1].
Setup: Dissolve the starting material in anhydrous DMF (0.3 M) and cool to 0 °C.
Execution: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise to control the exotherm. Stir for 2 hours, allowing the reaction to warm to room temperature.
Validation/QC: Perform TLC (Hexanes/EtOAc 7:3). The brominated intermediate will appear as a slightly less polar spot. LC-MS will show the characteristic M and M+2 (1:1 ratio) isotopic pattern, confirming mono-bromination at C3.
Workup: Quench with aqueous Na₂S₂O₃ to destroy unreacted NBS, extract with EtOAc, wash with brine to remove DMF, and concentrate.
Step 2: Suzuki-Miyaura Coupling
Setup: Combine the C3-bromo intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a 1,4-Dioxane/H₂O mixture (4:1 ratio)[1].
Execution: Degas via sparging with N₂ for 10 minutes. Heat at 90 °C for 12 hours.
Validation/QC: LC-MS confirms the cross-coupled product mass. Extract with EtOAc, dry over MgSO₄, and purify via column chromatography.
Mechanistic Causality: Once the indazole core is elaborated (or if the C3 position is left unfunctionalized), the latent aminomethyl group can be unmasked. Acidic cleavage of the Boc group generates a highly nucleophilic primary amine. To prevent bis-arylation during the subsequent Buchwald-Hartwig coupling, a bulky biaryl phosphine ligand (e.g., XPhos) is paired with Pd₂(dba)₃. The steric bulk of XPhos heavily favors mono-arylation by accelerating reductive elimination before a second aryl halide can undergo oxidative addition.
Self-Validating Protocol:
Step 1: Deprotection
Setup: Dissolve the Boc-protected compound in DCM (0.2 M).
Execution: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.
Validation/QC: Spot the reaction on TLC and apply a Ninhydrin stain. Heating will reveal a deep purple spot, confirming the successful unmasking of the free primary amine.
Workup: Concentrate under reduced pressure. Neutralize the TFA salt by passing through a basic ion-exchange resin or washing with saturated aqueous NaHCO₃ to yield the free amine.
Step 2: Buchwald-Hartwig Coupling
Setup: Combine the free amine (1.0 equiv), aryl chloride (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 equiv) in anhydrous Toluene.
Execution: Heat at 100 °C for 8 hours under argon.
Validation/QC: LC-MS confirms the formation of the secondary amine product. Purify via reverse-phase HPLC or silica gel chromatography.
Quantitative Data & Reaction Metrics Summary
Workflow Pathway
Catalyst / Reagent System
Typical Yield Range
Key Advantage
Primary Limitation
A: Direct C–H Arylation
Pd(OAc)₂, 1,10-phenanthroline, Ag₂CO₃
45% – 75%
High atom economy; eliminates the need for pre-halogenation steps.
Lower yields with sterically hindered or electron-deficient aryl iodides.
B: Halogenation + Suzuki
1. NBS 2. Pd(dppf)Cl₂, K₂CO₃
80% – 95% (Over 2 steps)
Highly robust; tolerates a massive scope of complex boronic acids.
Requires a two-step sequence; generates stoichiometric bromide waste.
C: Deprotection + Buchwald
1. TFA 2. Pd₂(dba)₃, XPhos, NaOtBu
70% – 85% (Over 2 steps)
XPhos strictly controls mono-arylation of the primary amine.
Strong bases (NaOtBu) may not be tolerated by base-sensitive functional groups.
References
Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760 | Journal of Medicinal Chemistry - ACS Publications
Source: American Chemical Society (ACS)
URL:[1]
1 - RSC Medicinal Chemistry (TAK1 Inhibitors via 1-methyl-1H-indazol-6-yl cross-coupling)
Source: Royal Society of Chemistry (RSC)
URL:
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole
Source: PubMed Central (PMC) / NIH
URL:[2]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: PubMed Central (PMC) / NIH
URL:
Application Note: Chemoselective Catalytic Hydrogenation Strategies for 1-Methylindazole Carbamate Derivatives
Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development. Introduction 1-Methylindazole carbamates are highly privileged scaffolds in modern drug discovery, frequently serving as criti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development.
Introduction
1-Methylindazole carbamates are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates or active pharmacophores in the development of kinase inhibitors, serotonin receptor agonists, and acid ceramidase inhibitors[1]. The carbamate moiety (e.g., Boc, Cbz, or alkyl carbamates) is utilized either as a transient protecting group for exocyclic amines or as a stable structural element.
Catalytic hydrogenation is the premier method for manipulating these molecules. However, the electron-rich nature of the 1-methylindazole core presents unique chemoselectivity challenges. This application note provides field-proven, self-validating protocols to achieve precise chemoselectivity—whether the goal is to deprotect a carbamate, reduce a peripheral functional group, or intentionally saturate the indazole core.
Mechanistic Causality & Catalyst Selection
As a process scientist, selecting the correct hydrogenation condition requires understanding the thermodynamic and kinetic vulnerabilities of the 1-methylindazole system:
Vulnerability to Core Saturation: The 1H-indazole carbocycle is susceptible to over-reduction. Under high-pressure hydrogenation (e.g., 50–200 bar H₂) using aggressive catalysts like Platinum oxide (PtO₂) or Rhodium, the aromatic system is rapidly reduced to yield 4,5,6,7-tetrahydro-1H-indazoles[2]. Therefore, when the goal is to preserve the aromatic core, mild palladium-based catalysis is strictly required.
Cbz Deprotection via Transfer Hydrogenation: Benzyl carbamates (Cbz) are readily cleaved via hydrogenolysis to yield free amines. To achieve this without saturating the indazole ring, transfer hydrogenation using cyclohexene is superior to direct H₂ gas. Cyclohexene acts as a liquid hydrogen donor, generating a low, steady-state concentration of active hydrogen on the Pd/C surface[1]. This thermodynamic control ensures complete Cbz cleavage while leaving the indazole core completely intact.
Preserving Carbamates during Nitro/Alkene Reduction: Alkyl and tert-butyl carbamates (Boc) are notoriously resistant to hydrogenation due to the low polarizability of their carbonyl bonds[3]. When reducing a nitro group on the 1-methylindazole core (e.g., converting 1-methyl-4-nitroindazole to 4-amino-1-methylindazole), standard 10% Pd/C with a hydrogen balloon (1 atm) at room temperature is ideal. The Boc/alkyl carbamate remains stable, and the mild pressure prevents core saturation[4].
Experimental Workflow & Decision Matrix
Figure 1: Decision matrix for the catalytic hydrogenation of 1-methylindazole carbamates.
Quantitative Data & Condition Summary
The following table summarizes the optimal parameters for achieving specific chemoselective outcomes based on empirical process data.
Reduces -NO₂ to -NH₂; Boc/alkyl carbamates & core intact.
Core Saturation
PtO₂ or Rh
H₂ gas (50-200 atm)
AcOH
80 °C
Reduces indazole to 4,5,6,7-tetrahydro-1H-indazole.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Cbz Deprotection via Transfer Hydrogenation
Causality Note: Using cyclohexene instead of H₂ gas prevents the localized spikes in hydrogen concentration that lead to off-target saturation of the indazole core.
Preparation: To a clean, dry round-bottom flask, add the Cbz-protected 1-methylindazole derivative (1.0 equiv).
Solvation: Suspend the starting material in absolute Ethanol (EtOH) to achieve a 0.1 M concentration.
Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (0.1 equiv by weight). Safety: Pd/C is highly pyrophoric; always add under an inert atmosphere.
Donor Addition: Add cyclohexene (20.0 equiv) to the suspension via syringe.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring.
In-Process Control (IPC) & Self-Validation: Monitor the reaction via UPLC/MS every 2 hours. The protocol is self-validating when the starting material mass
[M+H]+
is completely replaced by the deprotected product mass, with a strict absence of
+4 Da
or
+6 Da
peaks (which would indicate core over-reduction).
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess EtOH.
Isolation: Evaporate the filtrate under reduced pressure to yield the crude free amine, which can be purified via flash chromatography if necessary.
Causality Note: A 1:1 mixture of MeOH/DCM is utilized because DCM ensures the complete dissolution of the often poorly soluble nitro-indazole carbamate, while MeOH provides the necessary protic environment to facilitate the proton-coupled electron transfer required for nitro group reduction.
Preparation: Dissolve the nitro-1-methylindazole carbamate (1.0 equiv) in a 1:1 mixture of MeOH and CH₂Cl₂ (0.2 M concentration).
Degassing: Bubble N₂ through the solution for 10 minutes to remove dissolved oxygen.
Catalyst Addition: Add 10% Pd/C (0.05 equiv by weight) carefully under N₂ flow.
Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas using a standard hydrogen balloon (1 atm). Repeat this purge cycle three times.
Reaction: Stir the mixture at 25 °C (room temperature) for 4–6 hours.
In-Process Control (IPC): Monitor via TLC or LC/MS. The Boc or alkyl carbamate will remain entirely stable under these low-pressure conditions.
Workup: Purge the flask thoroughly with N₂ to remove residual H₂ gas. Filter the mixture through Celite, washing with CH₂Cl₂.
Isolation: Concentrate the filtrate in vacuo to afford the amino-1-methylindazole carbamate.
Troubleshooting & Safety Insights
Catalyst Poisoning: Indazoles and their impurities (especially trace sulfur or halogens from previous synthetic steps) can strongly coordinate to and poison Palladium catalysts. If a reaction stalls, do not increase the hydrogen pressure , as this risks breaching the chemoselectivity threshold and saturating the core. Instead, filter the reaction, resubmit the substrate with a fresh batch of catalyst, or switch to the transfer hydrogenation protocol.
Pyrophoric Hazards: Pd/C wetted with volatile alcohols (EtOH/MeOH) is a severe fire hazard. Never allow the Celite filter cake to run completely dry while air is being pulled through the Büchner funnel. Always keep the cake damp with solvent and dispose of the catalyst in a dedicated water-filled waste container.
References
Product Class 2: 1H- and 2H-Indazoles, Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHpXWQXsF2pcnq2xWT6FguqA8pjG3O1bZstXoXKdSaTaok6MdBbW5MZC8uS_OWBq0Gci03YAWn3bnDLmV-7SWWldv72qF43ugT9ecIVD6_tsYrtNLCmMVIVVlzANHy3YN1hmVmO2tQDqMkyXLWWr3h4m2aOZIkcvQqy9A5UU13HA0fMch3]
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors, NIH/ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5EK8iBapWG8qHl9Cjz9vtJinVNRMB9x0H3LV89kXKQ_qqqhpdO6Q1ZNfek_Ory7097FhZB1yUDyggvM-9VtXhxqF3sSaOSJ0RRzLxdeLlJzKFtV19VQPjKrRHgveq8wcn1xLGk-qAVAZ_Nw==]
Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts, ACS Sustainable Chemistry & Engineering.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8FGhqkpqLBh3lBVqjgghCDxSbG8C32_SI4JaA5hHVYk0SfTfpKDa09L0-xYztxa16js0n9PoJsPI0PPe35O9xPaYuJbXrSTOB7JI3ZdJ6NvjoWjF8q4ckS64ICp1t0Il6KU3xg8azxaD4P1PDREouHg==]
Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives, Heterocycles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4pcb1V7z0bLXadS_Px4h4iMVZVXr9ANd8m9qgUWUAjkVLEel6fot3H1KH3k0d4wC60lnn51q11twTmXLjupcpjdc6CVGzlu8GUEG2GGnQKen3Cr25jsaPnPJqyDod2sMwwgmbWJx3tboHlhasS3pCSgQ7iPzZ5EIRpMrdykFmHtlThPjqnSh1Jw==]
Technical Support Center: Synthesis of tert-Butyl N-[(1-methylindazol-6-YL)methyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.
The synthesis of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate, a key intermediate in pharmaceutical research, typically involves two main synthetic routes starting from 1-methyl-1H-indazole-6-carbaldehyde. The most common and efficient method is a two-step process involving the formation of the primary amine followed by Boc protection. A less common, but possible, one-pot approach is a direct reductive amination with tert-butyl carbamate. This guide will address potential issues in both pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Low Yield of the Final Product
Issue 1: Low yield in the reductive amination of 1-methyl-1H-indazole-6-carbaldehyde to (1-methyl-1H-indazol-6-yl)methanamine.
Potential Cause 1: Inefficient Imine Formation. The formation of the imine intermediate from the aldehyde and the ammonia source (e.g., ammonium acetate, ammonia in methanol) is a reversible equilibrium reaction. The presence of water can hinder this step.
Solution: Ensure strictly anhydrous reaction conditions. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards the imine.[1]
Potential Cause 2: Premature Reduction of the Aldehyde. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol (1-methyl-1H-indazol-6-yl)methanol, competing with the desired imine reduction.[1][2]
Solution: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the protonated imine (iminium ion) over the aldehyde.[3][4] If using NaBH₄, ensure the imine has fully formed before adding the reducing agent, and add it portion-wise at a low temperature (0 °C).
Potential Cause 3: Over-alkylation of the Product. The desired primary amine product can react with another molecule of the aldehyde to form an undesired secondary amine, especially if the aldehyde is used in excess.[1][5]
Solution: Carefully control the stoichiometry, using a slight excess of the amine source.[1] Alternatively, a two-step procedure where the imine is formed and isolated before reduction can prevent this side reaction.[1]
Issue 2: Low yield in the Boc protection of (1-methyl-1H-indazol-6-yl)methanamine.
Potential Cause 1: Incomplete Reaction. The reaction between the amine and di-tert-butyl dicarbonate ((Boc)₂O) may not have gone to completion.
Solution: Ensure the use of an appropriate base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
Potential Cause 2: Degradation of (Boc)₂O. Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time.
Solution: Use a fresh bottle of (Boc)₂O and handle it in a dry environment.
Potential Cause 3: Formation of Side Products. Side reactions such as the formation of isocyanates or ureas can occur, although less common under standard conditions.[6]
Solution: Employing milder reaction conditions and ensuring the proper stoichiometry of reagents can minimize these side reactions.
Impurity Profile Issues
Issue 3: Presence of (1-methyl-1H-indazol-6-yl)methanol in the final product.
Cause: This impurity arises from the reduction of the starting aldehyde, 1-methyl-1H-indazole-6-carbaldehyde, during the reductive amination step.[1]
Solution: As mentioned previously, use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This reagent is highly selective for the iminium ion over the carbonyl group.[5]
Issue 4: Presence of a di-Boc protected or urea by-product.
Cause: The formation of N,N-di-Boc derivatives can occur, especially with prolonged reaction times or excess (Boc)₂O.[6] Urea formation can also be a side reaction.[6]
Solution: Use a controlled amount of (Boc)₂O (typically 1.05-1.2 equivalents). Monitor the reaction closely and stop it once the starting amine is consumed.
Purification Challenges
Issue 5: Difficulty in separating the product from starting materials or by-products.
Cause: Similar polarities of the desired product and impurities can make purification by column chromatography challenging.
Solution:
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or using a small percentage of methanol in dichloromethane) to improve separation.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Aqueous Work-up: A thorough aqueous work-up can help remove some water-soluble impurities before chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate?
A1: The most reliable and commonly employed route is a two-step synthesis. First, reductive amination of 1-methyl-1H-indazole-6-carbaldehyde to form (1-methyl-1H-indazol-6-yl)methanamine. This is followed by the protection of the resulting primary amine with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.
Q2: Which reducing agent is best for the reductive amination step?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3] It is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the iminium ion much faster than the starting aldehyde, thus minimizing the formation of the alcohol by-product.[2][4]
Q3: What are the optimal reaction conditions for the reductive amination with NaBH(OAc)₃?
A3: Typically, the reaction is carried out in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature.[3][7] A slight excess of the amine source and the reducing agent (1.2-1.5 equivalents) is generally used.[1][4] The reaction progress should be monitored by TLC or LC-MS.[1]
Q4: Can I perform a one-pot synthesis directly from the aldehyde and tert-butyl carbamate?
A4: While a one-pot reductive amination with tert-butyl carbamate is theoretically possible, it is less common and may require significant optimization. The nucleophilicity of tert-butyl carbamate is lower than that of ammonia or a primary amine, which could lead to a sluggish reaction. The two-step approach is generally more robust and higher-yielding.
Q5: What are the key considerations for the Boc protection step?
A5: The Boc protection is a standard transformation. Key considerations include using an anhydrous solvent (like THF or DCM), an appropriate base (such as triethylamine or diisopropylethylamine) to scavenge the generated acid, and a slight excess of (Boc)₂O. The reaction is usually performed at room temperature.
Q6: How can I monitor the progress of my reactions?
A6: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting materials, intermediates, and products.
Experimental Protocols
Protocol 1: Synthesis of (1-methyl-1H-indazol-6-yl)methanamine via Reductive Amination
To a solution of 1-methyl-1H-indazole-6-carbaldehyde in anhydrous DCE, add ammonium acetate and stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate via Boc Protection
Materials:
(1-methyl-1H-indazol-6-yl)methanamine (1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
Triethylamine (Et₃N) (1.5 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve (1-methyl-1H-indazol-6-yl)methanamine in anhydrous DCM.
Add triethylamine to the solution.
Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting amine is no longer visible by TLC.
Wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 127. [Link]
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. [Link]
Zhang, Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114101. [Link]
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]
Auwers, K. v., & Dereser, R. (1919). Process for preparing 1-methylindazole-3-carboxylic acid. Chemische Berichte, 52(7), 1340-1351.
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Boumhara, K., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(5), 11618-11629. [Link]
Overcoming steric hindrance in 1-methylindazole carbamate reactions
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the thermodynamic and kinetic barriers associated wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the thermodynamic and kinetic barriers associated with sterically hindered 1-methylindazole carbamate reactions.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each failure mode, ensuring your synthetic protocols become robust, self-validating systems.
Diagnostic Workflow
Workflow for resolving steric hindrance in 1-methylindazole carbamylation.
Troubleshooting Guide & FAQs
Q1: Why does the carbamylation of 3-substituted 1-methylindazoles fail when using standard chloroformates?Causality: The methyl group at the N1 position, when combined with a substituent at C3, creates a highly sterically congested pocket. Bulky reagents like isobutyl chloroformate cannot achieve the necessary trajectory to reach the transition state due to severe steric repulsion.
Solution: You must bypass the bulky intermediate. Generate an isocyanate in situ using triphosgene and a base like DMAP or DIPEA. Triphosgene breaks down into smaller, highly reactive phosgene equivalents that easily penetrate the hindered pocket to activate the amine, which subsequently reacts with the alcohol to form the carbamate.
Q2: During Pd-catalyzed cross-coupling to form indazole carbamates, my catalyst rapidly deactivates. How do I prevent this?Causality: In the presence of primary amines and strong bases, Palladium-NHC (N-heterocyclic carbene) complexes are vulnerable to a detrimental "N-NHC coupling" reaction. The amine attacks the carbene carbon, cleaving the metal-NHC bond and forming inactive azolones and Pd(0) black[1].
Solution: The susceptibility to N-NHC coupling is inversely proportional to the steric bulkiness of the NHC ligands. Mono-NHC complexes with less bulky ligands will fail. You must switch to highly sterically demanding ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The increased steric hindrance of the ancillary ligand physically blocks the amine from attacking the carbene carbon, suppressing the deactivation pathway[1].
Q3: I am experiencing poor reaction kinetics even with optimized catalysts. Could solubility be mimicking steric hindrance?Causality: Yes. 1-methylindazole intermediates often exhibit high crystal lattice energies and lack hydrogen-bond donors, leading to poor solubility in standard aqueous or non-polar organic phases. If the substrate is not fully solvated, the effective collision frequency drops, mimicking the kinetic profile of a sterically hindered reaction.
Solution: Incorporate DMSO as a co-solvent. Studies have demonstrated that adding ~20% DMSO significantly enhances the solubility of indazole bases without poisoning the catalyst or degrading the reagents, allowing the reaction to proceed smoothly[2].
Quantitative Data: Reagent & Catalyst Selection
To optimize your reaction conditions, compare the steric tolerance and expected yields of common carbamoylating agents and catalyst systems below:
Reagent / Catalyst System
Steric Tolerance
Primary Deactivation Pathway
Expected Yield (Hindered Substrates)
Isobutyl Chloroformate / TEA
Low
Steric repulsion at transition state
< 15%
Triphosgene / DMAP
High
Hydrolysis (if moisture present)
75 - 90%
Pd(IMes)(cin)Cl
Low
N-NHC coupling (catalyst death)
10 - 20%
Pd(IPr)(cin)Cl
Very High
Reductive elimination failure
85 - 98%
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol for the synthesis of sterically hindered 1-methylindazole carbamates utilizes an in situ isocyanate generation method. It includes a critical validation gate to confirm causality before proceeding.
Step 1: Preparation & Inertion
Dissolve the 1-methylindazole amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
Causality: Argon prevents the premature hydrolysis of the highly reactive phosgene equivalents generated in the next step.
Step 2: Activation
Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) followed by a slow, dropwise addition of triphosgene (0.4 eq) dissolved in DCM.
Causality: The low temperature controls the exothermic generation of phosgene gas, preventing thermal degradation of the starting material.
Step 3: Validation Gate (Self-Validating System)
Before adding the nucleophile, stir for 30 minutes and pull a 10 µL aliquot for LC-MS analysis.
Action: You must observe the complete disappearance of the starting amine mass and the appearance of the isocyanate mass (
M+26
). Do not proceed until this intermediate is confirmed; otherwise, the failure is due to incomplete activation, not downstream steric hindrance.
Step 4: Carbamylation
Once the isocyanate formation is validated, add the desired alcohol nucleophile (1.5 eq) dissolved in DCM. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
Causality: Room temperature provides the necessary kinetic energy to overcome the remaining thermodynamic barrier during the nucleophilic attack on the hindered isocyanate carbon.
Step 5: Quench and Workup
Quench the reaction carefully with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography.
References
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination
Source: Organometallics - ACS Publications
URL:[Link]
PDF: which would cause a steric hindrance at the reaction site.
Source: Oxford University Press (OUP)
URL:[Link]
Comparative Guide: tert-Butyl N-[(1-methylindazol-6-YL)methyl]carbamate vs. Fmoc-Protected Indazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Building blocks for kinase inhibitors, epigenetic modulators (e.g., PRMT5 inhibitors), and peptidomimetics. Introduc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Focus: Building blocks for kinase inhibitors, epigenetic modulators (e.g., PRMT5 inhibitors), and peptidomimetics.
Introduction: The Strategic Role of Protected Indazole Amines
In modern medicinal chemistry, the 1-methylindazole scaffold is a privileged pharmacophore. The N1-methylation locks the heterocycle into a single tautomeric form, providing predictable hydrogen-bond acceptor/donor vectors crucial for structure-based drug design (SBDD) [1]. When functionalized with a methanamine group at the 6-position, it serves as a versatile linker for amide coupling, reductive amination, or urea formation.
However, the primary amine must be transiently masked during multi-step syntheses. The choice between tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate (Boc-protected) and its Fmoc-protected counterpart dictates the entire downstream synthetic strategy. This guide objectively compares these two protection strategies, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.
Structural Profiling & Mechanistic Causality
The fundamental difference between Boc and Fmoc protection lies in their cleavage mechanisms, which offer complete orthogonality.
Boc-Protected (tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate): Cleaved via acidolysis. The addition of strong acid (e.g., TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation. The tert-butyl cation eliminates to form isobutylene gas. Because the byproducts are volatile, Boc is highly favored in solution-phase synthesis [2].
Fmoc-Protected: Cleaved via a base-catalyzed E1cB elimination mechanism. A secondary amine (typically piperidine) abstracts the acidic proton on the fluorenyl ring. This triggers the release of dibenzofulvene (DBF) and carbon dioxide. Piperidine then acts as a nucleophile to scavenge the DBF, preventing it from re-alkylating the newly freed indazole amine. This base-lability makes Fmoc the gold standard for Solid-Phase Peptide Synthesis (SPPS) [3].
Caption: Logical decision tree for selecting Boc vs Fmoc indazole protection based on phase and sensitivity.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of both protection strategies when applied to the 1-methylindazol-6-yl methanamine scaffold.
Low (byproducts are volatile; simple concentration)
High (requires precipitation or silica gel chromatography)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.
Protocol A: Solution-Phase Deprotection of Boc-Indazole
Dissolution: Dissolve 1.0 mmol of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate in 4.0 mL of anhydrous Dichloromethane (DCM).
Causality: DCM provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state without reacting with the acid.
Acidification: Cool the flask to 0 °C. Add 1.0 mL of Trifluoroacetic acid (TFA) dropwise.
Causality: Cooling mitigates the exothermic nature of the acid-base reaction, preventing thermal degradation of the indazole core.
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the UV-active starting material and the appearance of a dark purple/blue spot at the baseline confirms the presence of the primary amine.
Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. The resulting residue is the TFA salt of the amine. Neutralize with N,N-Diisopropylethylamine (DIPEA) prior to the next coupling step.
Protocol B: Solid/Solution-Phase Deprotection of Fmoc-Indazole
Objective: Unmask the indazole amine while leaving acid-labile protecting groups (e.g., t-Bu esters) intact.
Reagent Preparation: Prepare a solution of 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
Deprotection: Add 5.0 mL of the piperidine solution to 1.0 mmol of the Fmoc-protected indazole (either resin-bound or in solution). Agitate at room temperature for 20 minutes.
Causality: Piperidine acts dually as the base to initiate the E1cB elimination and as the nucleophile to trap the resulting dibenzofulvene, forming a stable fulvene-piperidine adduct.
Reaction & Monitoring:
Validation Checkpoint: Monitor the reaction via UV spectrophotometry. The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. Take aliquots every 5 minutes; deprotection is complete when the absorbance at 301 nm plateaus.
Workup (Solution Phase): Concentrate the DMF in vacuo. To remove the heavy fulvene-piperidine adduct, triturate the residue with cold diethyl ether or hexane. The free indazole amine will precipitate, while the adduct remains in solution.
Caption: Mechanistic deprotection pathways for Boc and Fmoc protected indazole methanamines.
Conclusion & Selection Matrix
The selection between tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate and its Fmoc counterpart is rarely arbitrary; it is dictated by the overarching synthetic architecture.
Choose the Boc-protected indazole when conducting solution-phase medicinal chemistry campaigns where rapid, gas-evolving deprotection and traceless workups are prioritized. It is highly compatible with basic reaction conditions (e.g., Suzuki couplings or basic alkylations) occurring elsewhere on the molecule.
Choose the Fmoc-protected indazole when building complex peptidomimetics on solid support, or when the target molecule contains extreme acid-sensitive moieties (such as glycosidic bonds or specific acetals) that would not survive TFA exposure.
By aligning the protecting group's cleavage mechanism with the substrate's stability profile, researchers can optimize yields, prevent side-reactions, and streamline the isolation of critical indazole-based therapeutics.
References
Title: Substituted nucleoside derivatives useful as anticancer agents (US10428104B2)
Title: Boc-Protected Amino Groups
Source: Organic Chemistry Portal
URL: [Link]
Title: Amino Acid-Protecting Groups
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Comparative
High-Resolution Mass Spectrometry Fragmentation Profiling of tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate: A Comparative Guide
The structural elucidation of indazole derivatives is a critical bottleneck in modern drug discovery, as the indazole core is a privileged pharmacophore found in numerous kinase inhibitors and psychoactive compounds. Whe...
Author: BenchChem Technical Support Team. Date: April 2026
The structural elucidation of indazole derivatives is a critical bottleneck in modern drug discovery, as the indazole core is a privileged pharmacophore found in numerous kinase inhibitors and psychoactive compounds. When handling synthetic intermediates like tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate , mass spectrometry (MS) provides indispensable structural confirmation. However, the presence of the tert-butoxycarbonyl (Boc) protecting group introduces unique analytical challenges, primarily due to its high thermodynamic lability during ionization.
This guide provides an in-depth, comparative analysis of the fragmentation patterns of this compound, exploring the mechanistic causality behind its mass spectra and establishing a self-validating protocol for accurate quantification.
Mechanistic Causality in ESI-MS/MS Fragmentation
Understanding the fragmentation of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate requires dissecting the molecule into two distinct domains: the labile Boc-protected amine and the robust 1-methylindazole core.
The Boc Group: McLafferty-Like Rearrangement
In positive electrospray ionization (+ESI), the intact protonated precursor ion
[M+H]+
appears at m/z 262.15 . However, Boc-protected amines are notoriously prone to in-source fragmentation. The dominant pathway is a McLafferty-like rearrangement driven by the stability of the departing tert-butyl cation. This results in the characteristic loss of isobutylene (56 Da), yielding a carbamic acid intermediate at m/z 206.09 [1][2].
Because carbamic acids are inherently unstable, this intermediate rapidly undergoes decarboxylation—losing
CO2
(44 Da)—to generate the fully deprotected, protonated primary amine at m/z 162.08 [1].
The Indazole Core: Alpha-Cleavage and Ring Dissociation
Once the protecting group is cleaved, higher collision energies induce fragmentation of the indazole scaffold. The primary amine undergoes alpha-cleavage, losing ammonia (
NH3
, 17 Da) to form a highly resonance-stabilized methylindazolium cation at m/z 145.05 [3]. Further high-energy collision-induced dissociation (CID) leads to the contraction of the indazole ring and the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-rich heterocycles[3][4].
ESI-MS/MS fragmentation pathway of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate.
Comparative Performance: Protecting Group Dynamics
To objectively evaluate the MS performance of the Boc-protected indazole, we must compare it against alternative protecting groups (like Carboxybenzyl, Cbz) and the unprotected free amine. The choice of protecting group directly dictates the optimal collision energy (CE) and the survival rate of the precursor ion in the mass analyzer.
Analytical Insight: The Boc group acts as an energetic "sink." Because the activation energy required to cleave the Boc group is significantly lower than that required to fragment the indazole core, low CID energies (10–15 eV) will exclusively yield the m/z 162.08 ion. To observe the structurally informative indazole fragments (m/z 145.05), a stepped collision energy approach is mandatory.
Self-Validating Experimental Protocol
A common pitfall in analyzing Boc-protected amines is misidentifying the in-source fragment (m/z 162.08) as the precursor ion, leading to false-negative quantifications[2]. To ensure absolute scientific integrity, the following protocol utilizes a self-validating framework combining low-temperature ESI, stable isotope spiking, and orthogonal mass spectrometry cross-validation[5].
Step-by-Step LC-HRMS/MS Methodology
Step 1: Matrix Preparation & Isotope Spiking
Action: Spike the sample matrix with a
13C4
-labeled analog of the target compound prior to extraction.
Causality: The isotope acts as an internal standard (ISTD). Because it co-elutes perfectly with the analyte, it validates the extraction recovery and normalizes any ion suppression effects occurring in the ESI source.
Step 2: UHPLC Separation
Action: Utilize a
C18
reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) with a gradient elution of Water/Acetonitrile containing 0.1% Formic Acid. Maintain a flow rate of 0.3 mL/min.
Causality: Formic acid ensures efficient protonation to
[M+H]+
. The gradient separates the intact Boc-protected amine from any free amine degradants present in the synthetic batch.
Action: Restrict the ESI desolvation temperature to < 200 °C and minimize the capillary/fragmentor voltage.
Causality: High thermal energy induces premature McLafferty rearrangement. Keeping the temperature strictly below 200 °C is essential to preserve the intact m/z 262.15 precursor ion[2].
Step 4: Stepped-Energy CID Acquisition
Action: Program the Q-TOF or Orbitrap to isolate m/z 262.15 and apply a stepped collision energy (e.g., 10 eV, 20 eV, and 40 eV).
Causality: 10 eV confirms the Boc loss (m/z 206, 162); 40 eV forces the cleavage of the indazole core (m/z 145), providing a complete, unambiguous structural fingerprint in a single analytical run.
Step 5: Orthogonal Cross-Validation
Action: Analyze a parallel aliquot using Direct Analysis in Real Time (DART-TOF-MS).
Causality: DART is an ambient soft-ionization technique that bypasses the LC fluidics and minimizes thermal pyrolysis. Detecting the intact protonated molecule via DART validates that any m/z 162 observed in the LC-MS run is an artifact of the ESI source, not a synthetic impurity[2][5].
Self-validating LC-HRMS/MS workflow for analyzing Boc-protected indazole derivatives.
Conclusion
The mass spectrometric analysis of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate is a delicate balance between preserving the highly labile Boc protecting group and inducing sufficient fragmentation to verify the indazole core. By understanding the thermodynamic causality of the McLafferty rearrangement and employing a self-validating, low-temperature, multi-platform approach, researchers can achieve unambiguous structural elucidation and highly accurate quantification of these critical pharmaceutical intermediates.
A Comparative Guide to the Reactivity of 1-Methylindazol-6-YL and 1-Methylindazol-5-YL Carbamates
Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules and approved drugs. The versatility of the inda...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules and approved drugs. The versatility of the indazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Carbamate functional groups are frequently incorporated into drug candidates to act as prodrugs, enhance stability, or modulate target engagement. Consequently, a deep understanding of the reactivity of substituted indazole carbamates is paramount for rational drug design.
This guide provides an in-depth comparison of the chemical reactivity of two key positional isomers: 1-methylindazol-6-YL and 1-methylindazol-5-YL carbamates. We will explore the underlying electronic and steric factors that govern their differential reactivity, supported by experimental data and detailed protocols for key transformations. This analysis is crucial for researchers aiming to leverage the subtle yet significant differences between these isomers to optimize drug candidates.
The Decisive Factor: Electronic Properties of the Indazole Core
The reactivity of a carbamate group attached to the indazole ring is fundamentally governed by the electron density at the point of attachment. In the 1-methylindazole system, the pyrazole ring acts as an electron-withdrawing group, but its effect is not uniformly distributed across the fused benzene ring. The position of the nitrogen atoms and the N-methylation significantly influences the electronic character of the C5 and C6 positions.
Theoretical studies and experimental data on related nitro-substituted indazoles suggest that the electronic distribution differs significantly between the 1- and 2-alkyl substituted isomers, and this extends to the various positions on the benz-fused ring. For 1-methylindazole, the C6 position is generally more electron-deficient than the C5 position. This can be rationalized through resonance structures where the lone pair of the N2 nitrogen can delocalize into the benzene ring, with a more pronounced electron-withdrawing effect felt at positions ortho and para to the fusion, which includes C6.
This difference in electron density has profound implications for the reactivity of the attached carbamate moiety. A more electron-deficient aromatic ring will make the exocyclic oxygen of the carbamate a better leaving group, thereby accelerating reactions where the cleavage of the aryl-oxygen bond is involved, such as in hydrolysis.
Comparative Reactivity Analysis
The primary difference in reactivity between 1-methylindazol-6-YL and 1-methylindazol-5-YL carbamates is observed in their susceptibility to nucleophilic attack at the carbamate carbonyl carbon. This is most relevant in the context of chemical and enzymatic hydrolysis.
Hydrolytic Stability
The hydrolysis of aryl carbamates can proceed through different mechanisms, primarily a direct nucleophilic attack (BAc2 mechanism) or an elimination-addition pathway (E1cB mechanism) involving the formation of an isocyanate intermediate. In both cases, the stability of the aryloxy leaving group is a critical factor.
1-Methylindazol-6-YL Carbamate: The greater electron-withdrawing character at the C6 position stabilizes the corresponding 1-methylindazol-6-oxide anion more effectively than the C5 analogue. This makes the 6-YL carbamate a more reactive system, prone to faster hydrolysis.
1-Methylindazol-5-YL Carbamate: The comparatively electron-richer C5 position results in a less stable aryloxy anion, making the carbamate less susceptible to hydrolysis.
This differential stability is a key consideration in prodrug design, where a specific rate of drug release is often desired. The 6-YL carbamate would be expected to have a shorter half-life in vivo compared to its 5-YL counterpart.
Data Summary: Predicted Reactivity
Isomer
Predicted Relative Hydrolysis Rate
Rationale
1-Methylindazol-6-YL Carbamate
Faster
More electron-deficient ring stabilizes the aryloxy leaving group.
1-Methylindazol-5-YL Carbamate
Slower
Less electron-deficient ring provides less stabilization for the leaving group.
Experimental Protocols
To empirically determine and compare the reactivity of these isomers, a standardized set of experiments is necessary. Below are detailed protocols for the synthesis of the precursor amines and a comparative hydrolysis study.
Protocol 1: Synthesis of (1-Methyl-1H-indazol-5-yl)amine and (1-Methyl-1H-indazol-6-yl)amine
The starting materials for the carbamates are the corresponding aminoindazoles. A common route involves the methylation of the commercially available nitroindazoles followed by reduction.
Materials:
5-Nitro-1H-indazole or 6-Nitro-1H-indazole
Methyl iodide (MeI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Ethyl acetate (EtOAc)
Methanol (MeOH)
Procedure:
N-Methylation:
To a solution of the appropriate nitroindazole (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
Add methyl iodide (1.2 eq) dropwise at room temperature.
Stir the mixture at room temperature for 12-16 hours.
Pour the reaction mixture into ice water and extract with EtOAc.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of 1-methyl and 2-methyl isomers, which can be separated by column chromatography.
Nitro Group Reduction:
Dissolve the isolated 1-methyl-nitroindazole isomer (1.0 eq) in a mixture of concentrated HCl and methanol.
Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise, controlling any exotherm with an ice bath.
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and carefully basify with a concentrated NaOH solution to pH > 10.
Extract the product with EtOAc, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired (1-methyl-1H-indazol-yl)amine.
Protocol 2: Synthesis of Carbamates
Carbamates can be synthesized from the corresponding amines using various reagents, such as chloroformates or by using a carbonyl source.
Materials:
(1-Methyl-1H-indazol-5-yl)amine or (1-Methyl-1H-indazol-6-yl)amine
Phenyl chloroformate
Triethylamine (TEA) or pyridine
Dichloromethane (DCM)
Procedure:
Dissolve the aminoindazole (1.0 eq) in DCM and cool to 0 °C.
Add TEA (1.5 eq) followed by the dropwise addition of phenyl chloroformate (1.1 eq).
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quench the reaction with water and separate the organic layer.
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carbamate, which can be purified by column chromatography or recrystallization.
Protocol 3: Comparative Hydrolysis Assay
This assay will quantify the difference in hydrolytic stability under basic conditions.
Materials:
1-Methylindazol-5-YL carbamate and 1-Methylindazol-6-YL carbamate
Buffer solution (e.g., 0.1 M sodium borate buffer, pH 9.0)
Acetonitrile (ACN)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Prepare stock solutions (10 mM) of each carbamate isomer in ACN.
In separate vials, add a small aliquot of each stock solution to the pre-warmed (37 °C) pH 9.0 buffer to achieve a final concentration of 100 µM.
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
Quench the hydrolysis by adding an equal volume of ACN containing 0.1% trifluoroacetic acid.
Analyze the samples by HPLC, monitoring the disappearance of the parent carbamate peak.
Plot the natural logarithm of the remaining carbamate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and experimental design described in this guide.
Caption: Electronic effects on the C5 and C6 positions.
Caption: Workflow for the comparative hydrolysis assay.
Conclusion and Outlook
The positional isomerism of carbamates on the 1-methylindazole scaffold presents a subtle but powerful tool for medicinal chemists. The 1-methylindazol-6-YL carbamate is predicted to be significantly more reactive towards hydrolysis than its 1-methylindazol-5-YL counterpart due to the more electron-deficient nature of the C6 position. This differential reactivity can be strategically employed in drug development, for instance, by designing prodrugs with tailored release kinetics or by improving the metabolic stability of a lead compound by selecting the more robust C5 isomer.
The experimental protocols provided herein offer a clear path to validating these principles and quantifying the reactivity differences. By understanding and harnessing these fundamental structure-activity relationships, researchers can make more informed decisions in the design and optimization of next-generation indazole-based therapeutics.
References
Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters. PubMed.
The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. ResearchGate.
Transition states of the alkaline hydrolysis of O-aryl carbamates... ResearchGate.
RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar.
Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2.
The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
Discovery and synthesis of novel indazole derivatives. Benchchem.
Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Bentham Science.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
Chapter 10 - Indazole as a privileged scaffold in drug discovery. ScienceDirect.
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context. Benchchem.
Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. ResearchGate.
Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar.
Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons.
Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. PubMed.
Carbamate synthesis by carbamoylation. Organic Chemistry Portal.
Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis.
Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers.
Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. MDPI.
(1-Methyl-1H-indazol-6-yl)amine. Sigma-Aldrich.
Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate). Åbo Akademi University.
Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. MDPI.
Optimization of 5-substituted thiazolyl ureas and 6-substituted imidazopyridines as potential HIV-1 latency reversing agents. PubMed.
(PDF) Theoretical Study on Molecular Structure and Electronic Properties of New 1,3-Diaza-adamantan-6-ones Derivatives. ResearchGate.
Competitive electronic effect of ligand substitution over the role of metal ions (Ni and Co) on unusual amine–imine interconversion in conjugated amine–ene–imine ligands. New Journal of Chemistry.
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal.
Comparative
Benchmarking deprotection reagents for tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
Benchmarking Deprotection Reagents for tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate: A Comprehensive Guide The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone transformation i...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Deprotection Reagents for tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate: A Comprehensive Guide
The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis and drug development[1]. When working with heteroaromatic substrates like tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate, the choice of deprotection reagent dictates not only the reaction kinetics but also the physical state of the isolated product and the suppression of irreversible side reactions[2].
As an Application Scientist, navigating these nuances requires moving beyond generic protocols. This guide objectively benchmarks the leading deprotection strategies for this specific indazole derivative, detailing the mechanistic causality behind reagent selection and providing self-validating experimental workflows.
Mechanistic Causality & The Scavenger Requirement
Acid-catalyzed Boc deprotection initiates via the protonation of the carbamate oxygen, leading to fragmentation that yields a carbamic acid and a tert-butyl cation[1]. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the target amine[1].
The Electrophilic Threat: The generated tert-butyl cation is a highly reactive electrophile. While the 1-methylindazole core is less nucleophilic than an unsubstituted indole, heteroaromatic systems remain vulnerable to electrophilic aromatic substitution (Friedel-Crafts-type alkylation)[3]. If the carbocation is not immediately quenched, it can alkylate the indazole ring, resulting in a +56 Da mass adduct that drastically reduces product purity[3].
To prevent this, nucleophilic scavengers such as triisopropylsilane (TIPS) must be incorporated into the reaction matrix. These scavengers are kinetically favored to trap the carbocation before it can attack the substrate[3].
Mechanistic workflow of Boc deprotection and scavenger trapping.
Benchmarking the Reagents
We benchmark three distinct methodologies for deprotecting tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate:
Trifluoroacetic Acid (TFA) in DCM: The industry standard. It offers rapid kinetics (30–60 minutes)[2]. However, the resulting trifluoroacetate salt is often a viscous, hygroscopic oil. This complicates direct isolation and typically requires a basic aqueous workup to extract the free base[2].
4M Hydrogen Chloride (HCl) in 1,4-Dioxane: The optimal choice for direct salt isolation. Dioxane acts as a weak Lewis base, stabilizing the protonated intermediates[2]. The primary advantage is that the resulting hydrochloride salt of the indazole-methanamine typically precipitates directly from the reaction mixture as a highly pure crystalline solid, bypassing the need for aqueous workup[2].
Oxalyl Chloride in Methanol: A recently benchmarked, exceptionally mild alternative. It generates HCl in situ but operates via a broader electrophilic activation mechanism. While slower, it is highly valuable if the indazole is part of a larger, complex molecule with orthogonal acid-labile protecting groups.
The following methodologies are designed as self-validating systems, providing the operator with clear visual and analytical cues to confirm reaction progress.
Protocol 1: Direct Precipitation via 4M HCl in Dioxane
This is the recommended protocol for generating a stable, easily handled solid.
Preparation: Suspend 1.0 equivalent of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate in a minimal volume of anhydrous 1,4-dioxane (approx. 0.2 M concentration).
Reagent Addition: Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane at room temperature[2].
Self-Validation (Visual Cue): As the reaction proceeds, the starting material will fully dissolve. Within 30 to 60 minutes, the solution will become cloudy, and a white precipitate will begin to form. This phase change is the visual confirmation that the insoluble hydrochloride salt is successfully generating[2].
Completion: Stir for a total of 2 hours. Verify completion via LC-MS (look for the disappearance of the [M+H]+ peak of the starting material and the appearance of the deprotected mass).
Isolation: Add a double volume of anhydrous diethyl ether to drive the precipitation to completion[2]. Centrifuge or vacuum filter the mixture, washing the crystalline solid twice with cold ether. Dry under high vacuum.
Protocol 2: Rapid Cleavage via TFA in DCM
Use this protocol when the free base is required for immediate downstream coupling.
Preparation: Dissolve 1.0 equivalent of the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[2].
Scavenger Addition: Add 2.5% (v/v) of triisopropylsilane (TIPS) and 2.5% (v/v) of deionized water to the solution to serve as carbocation scavengers[3].
Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution[2]. Remove the ice bath and allow it to warm to room temperature.
Self-Validation (Analytical Cue): Spot the reaction on a silica TLC plate alongside the starting material. The reaction is validated when the UV-active starting material spot completely disappears, replaced by a baseline spot that stains intensely positive (purple/pink) with Ninhydrin, confirming the presence of the primary amine.
Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To isolate the free base, dissolve the resulting oily residue in ethyl acetate and wash aggressively with saturated aqueous sodium bicarbonate (
NaHCO3
) until the aqueous layer pH is >8[2]. Dry the organic layer over
Na2SO4
, filter, and concentrate.
References
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
Comparative Guide: Validating NMR Peak Assignments for tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
As a Senior Application Scientist, one of the most persistent challenges in drug development is the unequivocal structural verification of heterocyclic scaffolds. For molecules like tert-butyl N-[(1-methylindazol-6-YL)me...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most persistent challenges in drug development is the unequivocal structural verification of heterocyclic scaffolds. For molecules like tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate , the analytical bottleneck lies in distinguishing subtle regioisomers (e.g., 1-methyl vs. 2-methyl indazoles) and assigning the dynamic protons of the Boc-protected amine.
Relying solely on 1D ¹H NMR is a critical error. The ¹H NMR chemical shifts of the methyl protons in 1-methyl-1H-indazole and 2-methyl-2H-indazole differ by a mere 0.1–0.2 ppm, making 1D proton spectra dangerously ambiguous[1]. To definitively distinguish these isomers, ¹³C NMR is required, as the C3 carbon shifts significantly from δ 132–133 ppm in the 1-methyl form to δ 123–124 ppm in the 2-methyl form[1].
Workflow Visualization
Fig 1. Tri-orthogonal workflow for validating NMR peak assignments of indazole derivatives.
Objective Performance Comparison
When validating the structure of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate, each method presents distinct advantages in accuracy, throughput, and resource intensity.
The Causality: 1D NMR alone is susceptible to human bias, especially in the crowded aromatic region (δ 7.0–8.0 ppm) of the indazole core. 2D NMR creates a self-validating matrix. Specifically, HMBC maps 3-bond scalar couplings, allowing you to trace the connectivity from the N1-methyl protons directly to the C7a and C3 carbons, unequivocally proving the regioisomer without relying on external databases.
Step-by-Step Protocol:
Sample Preparation: Dissolve 15-20 mg of the compound in 600 µL of CDCl₃ or DMSO-d₆. DMSO-d₆ is preferred if the carbamate NH proton is exchanging too rapidly in CDCl₃.
1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra.
HSQC Mapping: Run a multiplicity-edited HSQC to map one-bond C-H correlations. This instantly isolates the C6-methylene bridge (~4.3 ppm) from the aromatic protons.
HMBC Connectivity: Run an HMBC experiment optimized for long-range couplings (
nJCH
= 8 Hz). Look for the critical cross-peak between the N-methyl protons (~4.0 ppm) and the C3 carbon (~132 ppm).
NOESY/ROESY: Acquire a NOESY spectrum to confirm spatial proximity (Through-space correlation) between the N1-methyl protons and the H7 aromatic proton.
AI-Assisted NMR Prediction (ACD/Labs / Mnova)
The Causality: Manual assignment is time-consuming.2[2].2[2].2[2].
Step-by-Step Protocol:
Structure Input: Import the exact .mol file of tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate into the predictor software.
Parameter Definition: Define the solvent parameters to account for anisotropic solvent effects (e.g., CDCl₃).
Execution: Run the dual-algorithm prediction. The software will generate a simulated multiplet spectrum and a table of predicted shifts.
Validation Overlay: Import your raw experimental .fid file and overlay it with the predicted spectrum. Calculate the Root Mean Square Deviation (RMSD). An RMSD < 0.2 ppm for ¹H strongly supports the assigned regioisomer.
QM DFT-GIAO Calculations
The Causality: When a molecule adopts a unique 3D conformation that induces atypical anisotropic shielding (e.g., the Boc group folding over the indazole core), 2D algorithms fail.3[3].3[3].4[4].
Step-by-Step Protocol:
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy conformers of the molecule.
Geometry Optimization: Optimize the geometry of the lowest energy conformers using DFT at the B3LYP/6-31G(d) level in Gaussian.
Tensor Calculation: Run the NMR shielding tensor calculation using the GIAO method at the B3LYP/6-311+G(d,p) level. Include an implicit solvent model (PCM) matching your experimental solvent.
Scaling: Apply linear scaling (empirical corrections) relative to the calculated shielding of Tetramethylsilane (TMS) at the exact same level of theory to derive the final chemical shifts.
LC-MS method validation for detecting tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate metabolites
Optimizing LC-MS/MS Method Validation for tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate and Its Metabolites: A Comparative Guide As drug development pipelines increasingly incorporate indazole-based pharmacophores...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing LC-MS/MS Method Validation for tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate and Its Metabolites: A Comparative Guide
As drug development pipelines increasingly incorporate indazole-based pharmacophores due to their robust target binding affinities, the bioanalytical demands for tracking these compounds and their metabolites have intensified. This guide provides a comprehensive, objective comparison of analytical methodologies for validating liquid chromatography-mass spectrometry (LC-MS) assays targeting tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate and its primary metabolites.
Designed for researchers and bioanalytical scientists, this guide explores the causality behind critical experimental choices, compares hardware and consumable performance, and establishes a self-validating protocol strictly adhering to the ICH M10 guidelines for bioanalytical method validation [1].
Mechanistic Context: The Metabolic Fate of the Indazole Scaffold
Before selecting an analytical platform, one must understand the analyte's structural vulnerabilities. tert-Butyl N-[(1-methylindazol-6-yl)methyl]carbamate contains two critical moieties that dictate its metabolic and analytical behavior:
The Indazole Ring: Susceptible to cytochrome P450 (CYP450)-mediated hydroxylation and N-demethylation [2].
The tert-Butyl Carbamate (Boc) Group: Biologically cleaved to yield a primary amine (De-Boc metabolite), but critically, it is also acid-labile .
Analytical Causality: If sample preparation utilizes excessively acidic conditions or prolonged room-temperature incubation, the Boc group may undergo ex-vivo cleavage. This artificial degradation will falsely inflate the quantification of the De-Boc metabolite, invalidating the assay. Therefore, pH control and temperature regulation during extraction are paramount.
Figure 1: Primary metabolic pathways of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate.
Platform Comparison: QqQ vs. Q-TOF HRMS
When validating an assay for this compound, laboratories typically choose between a Triple Quadrupole (QqQ) and a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS).
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It is the gold standard for targeted quantitation due to its superior duty cycle and sensitivity, making it ideal for validated pharmacokinetic (PK) studies [1].
Q-TOF HRMS: Provides exact mass measurements (typically <3 ppm mass error). It is indispensable during the early stages of metabolite identification, as it can distinguish between isobaric interferences and capture untargeted biotransformations [3].
Table 1: Performance Comparison for Indazole Metabolite Analysis
Parameter
Triple Quadrupole (QqQ)
Q-TOF HRMS
Analytical Advantage
Primary Utility
Targeted Quantitation (PK)
Metabolite ID & Profiling
QqQ excels in routine ICH M10 validation; Q-TOF excels in discovery.
Sensitivity (LOQ)
0.1 ng/mL
2.5 ng/mL
QqQ provides ~25x better sensitivity for the parent compound.
Linear Dynamic Range
4–5 orders of magnitude
2–3 orders of magnitude
QqQ minimizes the need for sample dilution protocols.
Mass Accuracy
Unit resolution (~0.7 Da)
High resolution (<3 ppm)
Q-TOF unambiguously identifies the exact elemental composition of M2a/b.
Data Acquisition
MRM (Pre-defined transitions)
Full Scan / ddMS2
Q-TOF allows retrospective data mining for unexpected metabolites.
Chromatographic Strategy: Sub-2 µm C18 vs. Biphenyl Columns
A major challenge in indazole metabolism is the formation of positional hydroxyl isomers (M2a and M2b). Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to resolve these structurally similar isomers, leading to co-elution and ion suppression.
Analytical Causality: By switching to a Biphenyl stationary phase , we introduce
π−π
interactions. The electron-dense biphenyl rings interact differentially with the conjugated
π
-system of the indazole isomers depending on the exact position of the hydroxyl group. This orthogonal retention mechanism dramatically improves resolution.
Table 2: Chromatographic Performance Data (Mock Validation Data)
Metric
Sub-2 µm C18 Column
Sub-2 µm Biphenyl Column
Retention Time (Parent)
3.20 min
3.85 min
Resolution (
Rs
) M2a/M2b
0.8 (Co-eluting)
2.4 (Baseline resolved)
Peak Asymmetry (
As
)
1.4 (Tailing observed)
1.05 (Highly symmetrical)
Matrix Factor (Parent)
82% (Ion suppression)
96% (Minimal matrix effect)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for extraction variations, and utilizes bracketing Quality Control (QC) samples to verify continuous instrument performance per FDA and ICH M10 mandates [1] [4].
Why this method? Protein precipitation (PPT) alone leaves residual phospholipids that cause severe matrix effects in ESI+. Combining PPT with Solid Phase Extraction (SPE) ensures a pristine extract.
Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (Parent-d3, 50 ng/mL). Self-Validation: The SIL-IS tracks recovery efficiency and normalizes ionization variations.
Precipitation: Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Causality: MeCN yields a tighter protein pellet than methanol. The 0.1% FA disrupts protein-drug binding but is kept dilute and cold (4°C) to prevent acid-catalyzed Boc-cleavage.
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
SPE Cleanup: Load the supernatant onto a pre-conditioned Oasis HLB µElution plate. Wash with 5% MeCN in water. Elute with 2 x 25 µL of MeCN/Methanol (50:50, v/v).
Dilution: Dilute the eluate with 50 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion upon injection.
Step 2: UHPLC-MS/MS Conditions
Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% FA (Protonates the indazole nitrogen for ESI+).
Mobile Phase B: MeCN + 0.1% FA.
Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.
MS Mode: Positive Electrospray Ionization (ESI+), MRM mode.
Step 3: ICH M10 Validation Parameters
System Suitability Test (SST): Inject a neat standard before the batch. The signal-to-noise (S/N) ratio must be >10 for the Lower Limit of Quantitation (LLOQ).
Linearity: Calibration curve from 0.5 to 500 ng/mL. Must use a linear regression with 1/x² weighting.
≥75%
of non-zero standards must be within
±15%
of nominal (
±20%
at LLOQ).
Accuracy & Precision: Analyze Low, Mid, and High QCs in six replicates. The Coefficient of Variation (CV%) must be
≤15%
.
Matrix Effect: Calculated by comparing the peak area of post-extraction spiked samples to neat solutions. The IS-normalized matrix factor must have a CV
≤15%
.
Figure 2: Self-validating bioanalytical workflow from sample extraction to ICH M10 compliance.
Conclusion
Validating an LC-MS method for tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate requires a strategic balance of chemistry and instrumentation. While Q-TOF platforms are invaluable for elucidating the exact structures of hydroxylated and N-demethylated metabolites, the Triple Quadrupole remains the workhorse for ICH M10-compliant quantification. Furthermore, recognizing the chemical properties of the analyte—specifically the acid-lability of the Boc group and the
π−π
interaction potential of the indazole ring—allows scientists to design robust, artifact-free sample preparation and chromatographic methods utilizing Biphenyl stationary phases.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link] [1]
Shi, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central (PMC). Retrieved from[Link][1]
Kraemer, T., et al. (2020). Vendor-Based to R-Based Pipelines for Untargeted LC-MS Metabolomics. Metabolites. Retrieved from[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from[Link]
Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate: Comprehensive Handling and Disposal Guide As a pharmaceutical intermediate, Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is frequently utilized in drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate: Comprehensive Handling and Disposal Guide
As a pharmaceutical intermediate, Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is frequently utilized in drug discovery for the synthesis of complex indazole derivatives[1]. While the intact solid is relatively stable, its handling, accumulation, and downstream disposal—particularly following synthetic deprotection—require strict adherence to chemical safety protocols and Environmental Protection Agency (EPA) regulations.
This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the operational handling and cradle-to-grave disposal of this compound and its associated waste streams.
Physicochemical Properties & Hazard Assessment
Before establishing a waste management plan, it is critical to understand the physicochemical profile of the compound. The presence of the tert-butoxycarbonyl (Boc) protecting group dictates both its reactivity and its disposal requirements.
Dust inhalation hazard; requires handling in a fume hood.
Chemical Stability
Stable under standard conditions
Highly sensitive to strong acids (releases gas).
Expertise Insight: The intact molecule is not classified as an acutely toxic (P-listed) waste under the Resource Conservation and Recovery Act (RCRA). However, it must be managed as a regulated laboratory chemical waste. The true operational hazard emerges during synthetic manipulation: exposure to acids will trigger the decomposition of the carbamate group, leading to rapid gas evolution[2].
Regulatory Framework: Waste Segregation & Storage
For academic and research institutions, the accumulation and disposal of this chemical are governed by EPA 40 CFR Part 262, Subpart K [3]. This regulatory framework allows laboratories to manage unwanted materials safely before a formal hazardous waste determination is made.
Self-Validating Segregation Protocol:
Categorize the Waste: Determine if the waste is the intact solid (e.g., expired reagent, spilled powder) or a reaction byproduct (e.g., post-deprotection liquid waste).
Compatibility Check: Never mix the intact Boc-protected indazole solid with acidic waste streams (e.g., Hydrochloric acid, Trifluoroacetic acid).
Verification Step: Before sealing any solid waste container, visually inspect the mixture for bubbling or thermal changes. If none occur after 5 minutes, the container may be sealed.
Step-by-Step Disposal Procedure: Intact Chemical
If you are disposing of expired, contaminated, or residual intact Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate, follow this cradle-to-grave protocol:
Step 1: Containerization
Transfer the solid waste into a chemically compatible, rigid container (e.g., high-density polyethylene (HDPE) or glass).
Validation: Ensure the container lid has an intact PTFE liner to prevent moisture ingress, which can degrade the chemical over long-term storage.
Step 2: Subpart K Labeling
Affix a label explicitly stating "Unwanted Material" or "Hazardous Waste" [3].
Include the chemical name, the primary hazard (e.g., "Combustible Solid"), and the exact date accumulation began.
Step 3: Accumulation & Transport
Store the container in a designated Satellite Accumulation Area (SAA) or a Subpart K-compliant laboratory zone.
Do not exceed the accumulation time limit (typically 6 to 12 months, depending on your institution's Laboratory Management Plan)[3].
Transfer to environmental health and safety (EHS) personnel for final disposal via high-temperature incineration at an EPA-permitted facility.
The primary reason researchers utilize Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is to eventually remove the Boc group to reveal the primary amine. This deprotection step is typically achieved using strong acids like Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4].
The Causality of Deprotection Hazards:
When the Boc group is cleaved by an acid, the tert-butyl carbamate is protonated. This leads to the loss of a tert-butyl cation and the formation of a carbamic acid intermediate, which rapidly decarboxylates. This reaction releases two gases: Carbon Dioxide (CO2) and Isobutylene [2].
If a researcher transfers this reaction waste into a standard, tightly sealed liquid waste carboy, the continuous off-gassing will cause severe pressurization, inevitably leading to a chemical explosion and catastrophic exposure to corrosive TFA and toxic DCM.
Step-by-Step Protocol for Deprotection Waste Disposal
Step 1: Quenching and Venting
Allow the deprotection reaction to stir in the fume hood until gas evolution (bubbling) has completely ceased.
Validation: Pass a stream of nitrogen over the mixture for 10 minutes to purge residual dissolved isobutylene and CO2 before transferring to a waste container.
Step 2: Container Selection
Transfer the acidic liquid waste (containing TFA, DCM, and the amine salt) into an HDPE waste carboy equipped with a vented pressure-relief cap .
Step 3: Segregation
Label the container as "Halogenated Acidic Organic Waste" (due to the DCM and TFA)[4].
Validation: Test the pH of the waste stream using indicator paper (expected pH < 2). Ensure this carboy is strictly segregated from cyanide-bearing wastes, sulfide wastes, and basic organic streams to prevent lethal gas generation or exothermic neutralization.
Workflow of Boc deprotection highlighting the need for vented waste containers due to gas evolution.
References
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from:[Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from:[Link]
Journal of Medicinal Chemistry (ACS Publications). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Retrieved from: [Link]